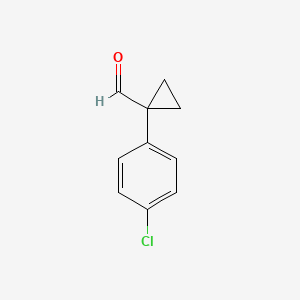

1-(4-Chlorophenyl)cyclopropanecarbaldehyde

Description

The Cyclopropane (B1198618) Motif in Contemporary Organic Synthesis

The cyclopropane ring, a three-membered carbocycle, is a fundamental structural motif in modern organic chemistry. thermofisher.com Its significance stems from a high degree of ring strain, which imparts unique reactivity and makes cyclopropane-containing molecules valuable intermediates for accessing more complex structures. uq.edu.au The presence of this motif can significantly influence a molecule's chemical and biological properties. thermofisher.com As a result, cyclopropanes are found in a wide array of important compounds, including natural products, pharmaceuticals like quinolone antibiotics, and pyrethroid insecticides. rsc.org The formation of a cyclopropane ring, known as cyclopropanation, is a crucial reaction that typically involves the reaction of a carbene or a carbenoid with an alkene. thermofisher.comuq.edu.au The inherent reactivity of the strained ring allows for various ring-opening reactions, providing pathways to diverse molecular architectures.

Overview of Aryl-Substituted Cyclopropanecarbaldehydes as Versatile Synthons

Aryl-substituted cyclopropanecarbaldehydes represent a class of versatile synthons, or synthetic building blocks, in organic chemistry. The aldehyde group offers a reactive site for a multitude of chemical transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, the parent compound, cyclopropanecarbaldehyde, readily reacts with Grignard or organolithium reagents to produce secondary alcohols, which can subsequently undergo stereoselective ring-opening to form homoallylic bromides. cato-chem.com

The presence of the aryl group, in conjunction with the cyclopropane ring, creates a rigid scaffold that can be used to construct complex molecular frameworks with precise stereochemistry. The specific compound, 1-(4-Chlorophenyl)cyclopropanecarbaldehyde, serves as a key intermediate in processes designed to prepare enantiomerically and diasteromerically enriched cyclobutane (B1203170) amines and amides. rsc.org This highlights its utility in building more complex cyclic systems. The value of the 1-aryl-cyclopropyl unit is further underscored by related structures; for example, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a key intermediate in the synthesis of the fungicide cyproconazole. chemicalbook.com

Structural and Chemical Context of this compound within Cyclopropane Chemistry

This compound is defined by a cyclopropane ring substituted at the C1 position with both a p-chlorophenyl group and a formyl (aldehyde) group. This quaternary carbon atom is a key structural feature. The basic chemical and structural identifiers for this compound are well-documented.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 100845-90-7 | uq.edu.aursc.orgnih.gov |

| Molecular Formula | C₁₀H₉ClO | uq.edu.aursc.orgnih.gov |

| Molecular Weight | 180.63 g/mol | rsc.org |

| IUPAC Name | 1-(4-chlorophenyl)cyclopropane-1-carbaldehyde | rsc.org |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound | Form | Melting Point (°C) | Boiling Point (°C) | Density (at 25°C) | Source(s) |

|---|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | Data not available | |

| Cyclopropanecarbaldehyde (Parent Compound) | Clear, colorless liquid | - | 98-101 | 0.938 g/mL | cato-chem.comdtic.mil |

| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid (Oxidized Derivative) | Crystalline Powder | 152-157 | Data not available | Data not available | thermofisher.comnist.gov |

Similarly, specific spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in public repositories. For the parent cyclopropanecarbaldehyde, extensive spectral data exists, showing characteristic aldehyde and cyclopropyl (B3062369) proton signals in NMR and a strong carbonyl (C=O) absorption around 1730 cm⁻¹ in the infrared spectrum. nih.gov It is expected that the spectrum of this compound would show these features, in addition to signals corresponding to the 1,4-disubstituted benzene (B151609) ring.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGXENQCLACJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466838 | |

| Record name | 1-(4-chlorophenyl)cyclopropanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100845-90-7 | |

| Record name | 1-(4-chlorophenyl)cyclopropanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Insights of 1 4 Chlorophenyl Cyclopropanecarbaldehyde

Cyclopropane (B1198618) Ring Opening Reactivity and Derivatives

The characteristic feature of 1-(4-chlorophenyl)cyclopropanecarbaldehyde is the high ring strain (approximately 115 kJ/mol) combined with the polarized C-C bond, which facilitates its use as a 1,3-zwitterionic synthon in organic synthesis. nih.gov The presence of the donor (4-chlorophenyl) and acceptor (carbaldehyde) groups synergistically activates the cyclopropane ring for cleavage.

Acid-Catalyzed Ring-Opening Mechanisms

The ring-opening of this compound can be readily initiated by acid catalysis, employing either Brønsted or Lewis acids. researchgate.netnih.gov The general mechanism under Brønsted acid conditions involves the initial protonation of the most basic site, typically the carbonyl oxygen of the carbaldehyde group. masterorganicchemistry.comkhanacademy.org This protonation enhances the electron-withdrawing capacity of the aldehyde, further polarizing the cyclopropane ring and weakening the bond between the carbon atoms bearing the aryl and aldehyde substituents.

This polarization facilitates the cleavage of the C1-C2 bond, leading to the formation of a stabilized carbocationic intermediate. stackexchange.comnih.gov The stability of this intermediate is crucial; the positive charge is delocalized through the phenyl ring. The reaction often proceeds via an SN1-type mechanism, where the ring-opening is the rate-determining step, followed by a rapid attack of a nucleophile. uni-regensburg.de Solvents like hexafluoroisopropanol (HFIP) have been shown to be particularly effective in promoting these Brønsted acid-catalyzed nucleophilic ring-openings for a wide range of DACs. researchgate.netresearchgate.net

Table 1: General Conditions for Acid-Catalyzed Ring Opening of Donor-Acceptor Cyclopropanes

| Catalyst Type | Typical Catalysts | Solvent | General Mechanism | Reference |

|---|---|---|---|---|

| Brønsted Acid | TfOH, p-TSA, HCl | HFIP, Dichloromethane | Protonation of acceptor, SN1-like ring opening | researchgate.netresearchgate.netiitrpr.ac.in |

| Lewis Acid | Yb(OTf)3, Sc(OTf)3, Zn(OTf)2 | Dichloromethane, Toluene | Coordination to acceptor, SN1-type cleavage | nih.govuni-regensburg.deacs.org |

Nucleophilic Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

As a classic donor-acceptor cyclopropane, this compound is an excellent substrate for reactions with various nucleophiles, typically under acid catalysis. researchgate.net The polarized nature of the activated cyclopropane bond makes it a prime target for nucleophilic attack. This process provides a direct pathway to 1,3-difunctionalized compounds, which are valuable building blocks in synthesis. rsc.org

A broad range of nucleophiles have been successfully employed in the ring-opening of DACs, including:

C-Nucleophiles: Electron-rich arenes and indoles (Friedel-Crafts type alkylation), active methylene (B1212753) compounds, and organoboronates. researchgate.netrsc.org

N-Nucleophiles: Azides and amines. researchgate.net

O-Nucleophiles: Alcohols and water. researchgate.net

These reactions often proceed through a formal [3+2]-cycloaddition pathway, where the DAC acts as a three-carbon component. nih.govuni-regensburg.de The nucleophile attacks the electrophilic carbon adjacent to the donor (4-chlorophenyl) group, leading to the cleavage of the cyclopropane ring and subsequent cyclization or functionalization. uni-regensburg.de

Metal-Free Ring Opening Cyclizations

While Lewis acid catalysis is common, there is growing interest in metal-free activation methods for DACs. researchgate.net These approaches offer advantages in terms of cost, toxicity, and simplified purification. For this compound, metal-free ring-opening can be achieved using organocatalysts or Brønsted acids. iitrpr.ac.innih.gov

For instance, p-toluenesulfonic acid (PTSA) has been used to initiate a mild, metal-free ring-opening/domino cyclization reaction between cyclopropane carbaldehydes and N-benzyl anilines. iitrpr.ac.in Another strategy involves using a base to deprotonate a phenolic donor group on a DAC, which then isomerizes to a quinone methide intermediate that can be trapped by nucleophiles. chemrxiv.org Anionic ring-opening polymerization of DACs can also be initiated by metal-free systems, such as a phosphazene base in combination with a thiol initiator. nih.gov These methods highlight the versatility of DACs beyond traditional metal-catalyzed pathways.

Regioselectivity and Diastereoselectivity in Ring-Opening Transformations

Controlling selectivity is a key challenge in the synthetic application of DACs. The inherent electronic bias in this compound largely dictates the regioselectivity. Nucleophilic attack consistently occurs at the carbon atom bearing the 4-chlorophenyl (donor) group, as this is the most electrophilic center in the activated intermediate. uni-regensburg.de

Diastereoselectivity, however, can often be influenced by the reaction conditions, particularly the choice of catalyst. It has been demonstrated that for cycloadditions with aldehydes, switching between a Brønsted acid and a Lewis acid catalyst can invert the diastereomeric ratio of the resulting tetrahydrofuran (B95107) products. nih.gov Furthermore, the development of organocatalytic asymmetric ring-opening reactions allows for high levels of both diastereoselectivity and enantioselectivity. nih.gov For example, the enantioselective desymmetrization of meso-cyclopropyl carbaldehydes using sulfenyl chlorides is achieved with an organocatalyst through a merged iminium-enamine activation, furnishing products with up to three adjacent stereocenters with high regioselectivity and diastereoselectivity. nih.gov

Transformations of the Carbaldehyde Functional Group

The carbaldehyde group in this compound is not merely an activating group for ring-opening; it is also a versatile functional handle for further synthetic modifications.

Chemoselective Reductive Alkylation Reactions

Reductive alkylation (or reductive amination) is a powerful method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine or enamine. This transformation is highly relevant for the carbaldehyde moiety of the title compound. The standard procedure involves reacting the aldehyde with a primary or secondary amine to form an iminium ion, which is then reduced in situ by a selective reducing agent.

A significant challenge in applying this reaction to this compound is the need for chemoselectivity. The reducing agent must selectively reduce the C=N double bond of the iminium intermediate without opening the strained cyclopropane ring or reducing the aryl chloride. Mild reducing agents are therefore required. Sodium triacetoxyborohydride (B8407120) (STAB) is a common choice for this purpose due to its mildness and tolerance of various functional groups. A procedure applicable to both solution- and solid-phase syntheses has been developed, highlighting its broad utility. nih.gov Another approach involves the catalytic reductive alkylation of amines using carboxylic acids, which proceeds via an amidation-reduction sequence. rsc.org

Table 2: Reagents for Chemoselective Reductive Alkylation

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium triacetoxyborohydride (STAB) | Aldehydes, Ketones | Mild, selective for imines/enamines, tolerant of many functional groups. | nih.gov |

| Sodium cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | Effective at acidic pH, selective for iminium ions. | |

| Hantzsch Ester with a Brønsted Acid | Imines | Metal-free reduction system. |

The successful execution of a reductive alkylation on this compound would yield a secondary or tertiary amine, incorporating a new substituent while preserving the synthetically valuable cyclopropane ring for subsequent transformations.

Wittig Reactions and Related Olefination Processes

The aldehyde functionality of this compound readily undergoes olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form alkenes. These reactions are fundamental in organic synthesis for the construction of carbon-carbon double bonds with high stereocontrol.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.comchadsprep.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide. libretexts.orgmasterorganicchemistry.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined. libretexts.org The synthesis of the required phosphorus ylide typically involves the reaction of a trialkylphosphine, like triphenylphosphine (B44618), with an alkyl halide, followed by deprotonation with a strong base. libretexts.orgyoutube.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate, is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes, especially with aromatic aldehydes. wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups, can be employed to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com

In a typical procedure involving a related chlorobenzaldehyde, the aldehyde is dissolved in a solvent like dichloromethane, and the ylide is added portion-wise. libretexts.org The reaction progress is monitored, and upon completion, the triphenylphosphine oxide byproduct is precipitated and removed to isolate the desired alkene product. libretexts.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus Ylide | Phosphonate-stabilized Carbanion |

| Byproduct | Phosphine Oxide (often insoluble) | Dialkyl Phosphate (water-soluble) |

| Reactivity | Reacts with aldehydes and ketones. masterorganicchemistry.com | More nucleophilic carbanion, reacts with aldehydes and ketones. wikipedia.orgalfa-chemistry.com |

| Stereoselectivity | Varies depending on ylide and conditions. | Generally favors (E)-alkenes. wikipedia.orgnrochemistry.com |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-(4-chlorophenyl)cyclopropanecarboxylic acid. This transformation is a fundamental reaction in organic synthesis. colab.wsresearchgate.net A variety of oxidizing agents and conditions can be employed to achieve this conversion. organic-chemistry.org

Common methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants to avoid side reactions. colab.ws Modern, more selective methods often utilize catalysts to perform the oxidation under milder conditions. For instance, nitroxyl-radical-catalyzed oxidations can convert primary alcohols and aldehydes to their corresponding carboxylic acids without overoxidation. organic-chemistry.org Another approach involves the use of sodium hypochlorite (B82951) in the presence of a catalyst like TEMPO. organic-chemistry.org

Recent advancements have focused on developing environmentally benign and highly selective oxidation protocols. These include metal-free oxidation systems that use visible light and an organophotocatalyst, as well as methods employing recyclable catalysts. organic-chemistry.org For example, a copper-catalyzed aerobic oxidative decarboxylation method has been developed for the synthesis of aromatic carbonyl compounds from phenylacetic acids, showcasing the utility of oxidation in C-H bond functionalization. organic-chemistry.org

The synthesis of the related 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid has been reported via a process involving a Friedel-Crafts reaction followed by hydrolysis and acidification, indicating a pathway to related cyclic carboxylic acids. google.com

Cycloaddition Reactions Involving Aryl Cyclopropane Carbaldehydes

Aryl cyclopropane carbaldehydes, including the title compound, are valuable substrates in cycloaddition reactions. The strain of the cyclopropane ring, coupled with the electronic effects of the aryl and aldehyde groups, facilitates ring-opening under catalysis to form a 1,3-zwitterionic intermediate. This intermediate can then be trapped by various dipolarophiles or dienophiles to construct five- and six-membered rings.

Formal [3+2] Cycloadditions

In formal [3+2] cycloaddition reactions, the aryl cyclopropane carbaldehyde acts as a three-carbon synthon. These reactions are typically catalyzed by a Lewis acid, which activates the cyclopropane ring towards nucleophilic opening. nih.govresearchgate.netcaltech.edu The resulting 1,3-dipole can then react with a two-atom component (a dipolarophile) to form a five-membered ring. sci-hub.se

A variety of dipolarophiles have been successfully employed in these reactions, including alkenes, alkynes, aldehydes, imines, and heterocumulenes like isocyanates. researchgate.netcaltech.edunih.govresearchgate.netnih.gov For example, the reaction of donor-acceptor cyclopropanes with enamines in the presence of a Lewis acid catalyst provides access to nitrogen-functionalized cyclopentane (B165970) derivatives. lookchem.com Similarly, cycloadditions with thioketenes catalyzed by Sc(OTf)3 yield tetrahydrothiophenes. nih.gov

Mechanistically, these reactions often proceed through a stepwise pathway. The Lewis acid coordinates to the carbonyl group, facilitating the cleavage of the cyclopropane C-C bond and formation of a zwitterionic intermediate. This intermediate is then trapped by the dipolarophile to afford the cyclopentane derivative. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of Lewis acid and reaction conditions. caltech.edu

Formal [3+3] Cycloadditions

Aryl cyclopropane carbaldehydes can also participate in formal [3+3] cycloaddition reactions to generate six-membered heterocyclic systems. nih.gov These reactions involve the combination of the three-carbon cyclopropane unit with a three-atom partner.

A notable example is the organocatalytic asymmetric [3+3] cycloaddition of aryl cyclopropane carbaldehydes with nitrones, catalyzed by a secondary amine. rsc.org This reaction provides access to enantioenriched 1,2-oxazinanes. rsc.org Another strategy involves a photoredox-catalyzed [3+3] dipolar cycloaddition of aryl cyclopropanes with nitrones, which proceeds under mild conditions with high regio- and stereoselectivity. researchgate.netresearchgate.net

The mechanism of these reactions can vary. In the organocatalytic approach, the aldehyde reacts with the amine catalyst to form an enamine, which then undergoes a cascade reaction with the nitrone. The photoredox-catalyzed variant proceeds via a single-electron transfer (SET) oxidation of the aryl cyclopropane, initiating a ring-opening and subsequent radical cyclization cascade. researchgate.net

Table 2: Examples of [3+3] Cycloaddition Partners for Aryl Cyclopropane Carbaldehydes

| 3-Atom Partner | Catalyst System | Product |

| Nitrones | Secondary Amine (Organocatalysis) | Enantioenriched 1,2-oxazinanes rsc.org |

| Nitrones | Photoredox Catalyst (e.g., Ir(ppy)3) | 1,2-oxazinanes researchgate.net |

| Hydrazones | Lewis Acid | Tetrahydropyridazines nih.gov |

Other Annulation and Cascade Reactions

Beyond formal [3+2] and [3+3] cycloadditions, aryl cyclopropane carbaldehydes are involved in a variety of other annulation and cascade reactions. rsc.org These transformations often leverage the ring strain of the cyclopropane to initiate complex reaction sequences, leading to the formation of diverse polycyclic and heterocyclic structures.

One such example is the Lewis acid-catalyzed annulation of cyclopropane carbaldehydes with aryl hydrazines to construct tetrahydropyridazines. acs.org These products can further participate in subsequent cycloaddition reactions in a one-pot manner to generate more complex scaffolds like hexahydropyrrolo[1,2-b]pyridazines. acs.org

Cascade reactions can also be initiated through different activation modes. For instance, rhodium(III)-catalyzed cascade C-H annulation reactions involving benzaldehydes, anilines, and alkynes have been developed to synthesize complex fused heterocyclic systems. nih.gov While not directly involving a cyclopropane starting material, this highlights the power of cascade strategies starting from aldehydes. The inherent reactivity of the donor-acceptor cyclopropane system allows it to act as a versatile building block, with its ring-opening being the key step in initiating these elegant molecular constructions. researchgate.net

Fundamental Mechanistic Investigations

The diverse reactivity of aryl cyclopropane carbaldehydes has prompted detailed mechanistic investigations to understand the underlying principles governing their transformations. These studies often employ a combination of experimental techniques, such as kinetic analysis and control experiments, along with computational methods like Density Functional Theory (DFT). nih.govnih.govresearchgate.net

For cycloaddition reactions, a central point of investigation is the nature of the key intermediate generated upon ring-opening. Lewis acid-catalyzed reactions are generally understood to proceed through a zwitterionic intermediate, where the Lewis acid coordinates to the carbonyl groups, polarizing the system and facilitating the heterolytic cleavage of the cyclopropane ring. nih.gov Kinetic studies of related cycloaddition reactions support a stepwise mechanism involving such intermediates. nih.gov

In contrast, photoredox-catalyzed cycloadditions are proposed to involve radical intermediates. researchgate.net For example, the [3+3] cycloaddition of aryl cyclopropanes with nitrones is believed to proceed via a single-electron transfer (SET) from the aryl cyclopropane to the excited photocatalyst, generating a radical cation. researchgate.net This radical cation then undergoes a cascade of events, including ring-opening and radical cyclization, to form the final product. researchgate.net

DFT calculations have been instrumental in elucidating the transition state structures and energy profiles of these reactions. nih.gov For instance, in Rh-catalyzed cycloadditions, DFT studies have helped to distinguish between different possible mechanistic pathways and to understand the role of the catalyst in facilitating C-C bond activation and product formation. researchgate.net These fundamental studies are crucial for the rational design of new catalysts and for predicting and controlling the stereochemical outcome of these complex transformations.

Kinetic Resolution Studies and Chiral Recognition

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. While specific kinetic resolution studies on this compound are not extensively documented in the literature, research on analogous compounds provides significant insights into the potential for its enantioselective transformations.

For instance, in the kinetic resolution of related 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed cycloadditions, the introduction of a p-chlorophenyl substituent on the cyclopropane ring was found to significantly enhance the selectivity factor (s-factor) of the resolution. This suggests that the electronic properties of the 4-chlorophenyl group can play a crucial role in the chiral recognition process, likely through favorable electronic and steric interactions within the chiral catalyst's active site.

Chiral recognition, the process by which a chiral molecule or selector interacts differently with the two enantiomers of another chiral compound, is fundamental to kinetic resolution. nih.gov This recognition can be mediated by various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. In the context of this compound, the aromatic ring and the carbonyl group provide sites for such interactions with a chiral selector. Studies on the chiral separation of the corresponding alcohol, 1-(4-chlorophenyl)ethanol, using chiral covalent organic frameworks have demonstrated the feasibility of enantioselective recognition of this structural motif. nih.gov

Furthermore, a "temporary stereocentre" approach has been successfully employed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org This method involves an initial aldol (B89426) reaction to introduce a chiral auxiliary, which then directs a subsequent diastereoselective cyclopropanation. A final retro-aldol reaction removes the auxiliary, yielding the enantiopure cyclopropanecarbaldehyde. rsc.org This strategy, while not a classical kinetic resolution, underscores the potential for achieving high levels of stereocontrol in the synthesis of chiral derivatives of this compound.

The table below illustrates the concept of kinetic resolution with hypothetical data for a reaction involving this compound, based on typical outcomes for similar systems.

| Time (h) | Conversion (%) | ee of Substrate (%) | ee of Product (%) | Selectivity Factor (s) |

|---|---|---|---|---|

| 1 | 20 | 25 | 95 | Calculated |

| 2 | 35 | 54 | 94 | |

| 4 | 50 | >99 | 93 | |

| 6 | 60 | >99 | 92 |

ee = enantiomeric excess

Computational and Theoretical Analysis of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding the origins of selectivity, and predicting the feasibility of reaction pathways. For a molecule like this compound, computational studies can provide a detailed picture of the energetic landscape of its reactions.

DFT calculations can be employed to model the transition states of reactions involving the aldehyde. For example, in a hypothetical organocatalyzed reaction, DFT could be used to determine the geometries and energies of the transition states leading to the (R) and (S) products. The difference in these activation energies (ΔΔG‡) would directly correlate with the predicted enantioselectivity of the reaction.

Studies on related systems have demonstrated the power of this approach. For instance, DFT calculations have been used to investigate the mechanism of copper-catalyzed cyclopropanation reactions with diazo compounds, identifying the key intermediates and transition states that control the stereochemical outcome. beilstein-journals.org Similarly, computational studies on the reactions of aldehydes with 1,3-dicarbonyl compounds have elucidated pathways leading to either furan (B31954) or cyclopropane derivatives, with the authenticity of the transition states verified by intrinsic reaction coordinate (IRC) calculations. researchgate.net

In the context of this compound, DFT could be used to explore:

The conformational preferences of the molecule and how they influence its reactivity.

The electronic effects of the 4-chlorophenyl group on the stability of intermediates and transition states.

The non-covalent interactions between the substrate and a chiral catalyst in the transition state, which are crucial for stereocontrol.

The following table presents hypothetical DFT-calculated energy differences for a catalyzed and uncatalyzed reaction of this compound, illustrating how computational data can rationalize reaction outcomes.

| Reaction Pathway | Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Uncatalyzed Addition | TS-R | 25.2 | Racemic |

| TS-S | 25.2 | ||

| Chiral Catalyst A | TS-R | 18.5 | R-enantiomer |

| TS-S | 20.1 |

Identification and Role of Key Intermediates (e.g., Radical Cations, Iminium Species, Carbenoids)

The reactivity of this compound is dictated by the formation of various transient intermediates, which are often highly reactive and short-lived. The identification and understanding of the role of these intermediates are key to controlling the outcome of its reactions.

Iminium Species: In the presence of a chiral secondary amine catalyst, aldehydes are known to form iminium ions. This activation mode is central to a vast number of organocatalytic reactions. For this compound, the formation of a chiral iminium ion would lower the LUMO of the carbonyl group, making it more susceptible to nucleophilic attack. This is a common strategy for asymmetric α-functionalization of aldehydes.

Carbenoids: In the context of cyclopropanation reactions where the cyclopropane ring itself is being formed, carbenoid species are often invoked as key intermediates. While this compound is the product of such a reaction, its cyclopropyl (B3062369) ring can also participate in ring-opening reactions. Under certain conditions, particularly with transition metals, the cyclopropane ring can be activated to form a metallacyclobutane or a related carbenoid-like intermediate, which can then undergo further transformations.

Radical Cations: While less common for aldehydes, under photoredox or electrochemical conditions, it is conceivable that this compound could undergo single-electron transfer to form a radical cation. The fate of such an intermediate would depend on the reaction conditions, but could involve ring-opening of the cyclopropane ring or reaction with a suitable nucleophile.

The following table summarizes the potential key intermediates and their roles in the reactivity of this compound.

| Intermediate | Formation Conditions | Role in Reactivity | Potential Reaction Type |

|---|---|---|---|

| Iminium Ion | Chiral secondary amine catalyst | LUMO-lowering activation of the carbonyl group | Asymmetric α-alkylation, Michael addition |

| Enamine | Chiral secondary amine catalyst | HOMO-raising activation, rendering the α-carbon nucleophilic | Asymmetric functionalization at the β-position |

| Carbenoid-like species | Transition metal catalysis | Ring-opening and subsequent C-C or C-X bond formation | Cycloadditions, rearrangements |

Mechanisms of Stereocontrol in Complex Transformations

Achieving high levels of stereocontrol in reactions involving this compound is a primary goal for its application in asymmetric synthesis. The mechanisms by which stereocontrol is exerted are often intricate and depend on a subtle interplay of steric and electronic factors.

Catalyst-Controlled Stereoselection: In organocatalyzed or metal-catalyzed reactions, the chiral environment provided by the catalyst is the primary determinant of stereoselectivity. For instance, in an iminium ion-catalyzed reaction, the chiral amine catalyst creates a well-defined chiral pocket around the iminium ion. The incoming nucleophile will preferentially attack from the less sterically hindered face, leading to the formation of one enantiomer in excess. The structure of the catalyst, including the size and nature of its substituents, is therefore critical in dictating the stereochemical outcome.

Substrate-Controlled Stereoselection: In some cases, existing stereocenters within the substrate molecule can direct the stereochemical outcome of a reaction. The aforementioned temporary stereocentre approach is a prime example of this, where a chiral auxiliary is used to set a stereocenter that then directs a subsequent diastereoselective transformation. rsc.org

Reagent-Controlled Stereoselection: The choice of reagent can also influence the stereochemical outcome. For example, in a reduction of the aldehyde to the corresponding alcohol, the use of a chiral reducing agent, such as a borane (B79455) pre-complexed with a chiral ligand, can lead to the formation of one enantiomer of the alcohol in high enantiomeric excess.

Understanding these mechanisms of stereocontrol is crucial for the rational design of new asymmetric transformations of this compound and for expanding its utility as a versatile building block in the synthesis of complex, stereochemically defined molecules.

Analytical and Characterization Techniques for 1 4 Chlorophenyl Cyclopropanecarbaldehyde

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By interacting with electromagnetic radiation, molecules like 1-(4-Chlorophenyl)cyclopropanecarbaldehyde produce unique spectra that act as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the chlorophenyl ring, and the diastereotopic protons of the cyclopropane (B1198618) ring. The aldehyde proton (CHO) would appear as a singlet at a characteristic downfield shift. The para-substituted chlorophenyl group would typically exhibit two doublets in the aromatic region. The cyclopropane protons would present as complex multiplets in the upfield region due to their rigid structure and complex spin-spin coupling.

¹³C NMR Analysis maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would feature a signal for the carbonyl carbon of the aldehyde at the lowest field. Signals for the aromatic carbons would also be present, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the cyclopropane ring and the quaternary carbon attached to the aromatic ring would appear at higher field strengths. organicchemistrydata.org Combining 1D and 2D NMR experiments can provide a complete and unambiguous assignment of all proton and carbon signals. mdpi.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and standard chemical shift ranges. tcichemicals.comrsc.org

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aldehyde (CHO) | ~9.0-10.0 (s) | ~195-205 |

| Aromatic (C-H) | ~7.2-7.5 (m) | ~128-135 |

| Aromatic (C-Cl) | - | ~132-138 |

| Aromatic (C-Cyclopropyl) | - | ~135-145 |

| Cyclopropane (CH₂) | ~1.2-1.8 (m) | ~15-25 |

| Cyclopropane (Quaternary C) | - | ~30-40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. The most prominent peak would be a strong, sharp absorption from the carbonyl (C=O) group of the aldehyde. openstax.orglibretexts.org Other significant absorptions would include those for aromatic C-H and C=C bonds, the C-H bonds of the cyclopropane ring, and the C-Cl bond. uniroma1.itlibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Aldehyde C=O | Stretch | ~1715-1695 | Strong |

| Aromatic C-H | Stretch | ~3100-3000 | Medium-Weak |

| Aromatic C=C | Stretch | ~1600 and ~1475 | Medium-Weak |

| Cyclopropane C-H | Stretch | ~3080-3000 | Medium |

| C-Cl | Stretch | ~850-810 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental composition of the molecule. rsc.org For this compound (C₁₀H₉ClO), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass. The presence of the chlorine atom would be evident from the characteristic M+2 isotopic peak, where the ratio of the M+ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1.

Electrospray Ionization (ESI) is a soft ionization technique often coupled with MS (ESI-MS) that is suitable for analyzing polar molecules. elsevierpure.com It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for clear determination of the molecular weight. Analysis of fragmentation patterns, which can be induced in the mass spectrometer, provides further structural information, often revealing the loss of the aldehyde group (-CHO) or the chlorophenyl moiety.

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for purity assessment and the analysis of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is used to separate and identify volatile and thermally stable compounds within a sample. nih.govrjptonline.org In the context of this compound, GC-MS is an excellent method for assessing its purity by detecting and identifying any residual starting materials, byproducts from the synthesis, or degradation products. nih.gov The retention time from the GC provides a measure of the compound's identity, while the mass spectrum from the MS detector confirms its structure and distinguishes it from other components in the mixture. kyushu-u.ac.jp

This compound is a chiral molecule and can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. heraldopenaccess.usmdpi.com

This separation is achieved by using a chiral stationary phase (CSP). nih.gov The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and thus have different retention times. nih.gov By comparing the peak areas of the two separated enantiomers in the chromatogram, the ratio of the enantiomers and the enantiomeric excess can be accurately calculated. researchgate.net The choice of mobile phase and the specific type of CSP are critical factors that must be optimized to achieve baseline separation. mdpi.com

Computational and Theoretical Studies on 1 4 Chlorophenyl Cyclopropanecarbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Energetics, and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For a compound like 1-(4-Chlorophenyl)cyclopropanecarbaldehyde, DFT could be employed to understand its intrinsic characteristics.

Electronic Structure and Energetics: DFT calculations can determine the molecule's ground-state electronic structure, providing insights into the distribution of electron density and the energies of molecular orbitals. Key parameters that would be calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is crucial as it relates to the molecule's reactivity and its electronic absorption properties. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In related studies on other molecules, DFT has been used to show how substituents on a phenyl ring can alter these orbital energies.

Molecular Properties: A variety of molecular properties can be computed to characterize the molecule. These properties are derived from the calculated electronic wave function and are valuable for predicting the molecule's behavior.

Table 1: Examples of Molecular Properties Calculable by DFT

| Property | Description | Potential Significance for this compound |

| Dipole Moment | A measure of the overall polarity of the molecule. | The presence of the electronegative chlorine and oxygen atoms would lead to a significant dipole moment, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | The MEP would highlight the electrophilic carbon of the aldehyde group and the nucleophilic oxygen, as well as the electron-rich regions of the chlorophenyl ring. |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | This would quantify the partial positive charge on the carbonyl carbon and the effects of the chloro-substituent on the charge distribution in the phenyl ring. |

| Vibrational Frequencies | The frequencies of the normal modes of vibration. | These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional group vibrations. |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the characterization of reaction pathways and the identification of transition states. For this compound, this could involve studying its behavior in various organic reactions.

Reaction Pathway Modeling: This process involves calculating the energy of the system as it progresses from reactants to products. By identifying the minimum energy path, chemists can understand the step-by-step mechanism of a reaction. For example, the reduction of the aldehyde group or a nucleophilic addition to the carbonyl could be modeled.

Transition State Characterization: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Locating and characterizing the transition state structure is crucial for understanding the reaction's kinetics. Computational methods can determine the geometry and energy of the transition state, which allows for the calculation of the activation energy barrier. A higher activation energy corresponds to a slower reaction rate. For complex, multi-step reactions, each step will have its own transition state.

Prediction of Reactivity and Selectivity in Novel Transformations

A primary goal of computational chemistry is to predict how a molecule will behave in a new reaction, guiding experimental work. This includes predicting both reactivity (how fast the reaction will occur) and selectivity (which of several possible products will be formed).

Reactivity Prediction: The electronic properties calculated by DFT, such as the HOMO-LUMO gap and MEP, can be used to predict reactivity. For this compound, the electrophilicity of the carbonyl carbon can be quantified and compared to other aldehydes to predict its susceptibility to nucleophilic attack.

Selectivity Prediction: In cases where a reaction can lead to multiple products (e.g., regioselectivity or stereoselectivity), computational modeling can predict the favored outcome. By calculating the activation energies for the pathways leading to each product, the one with the lower energy barrier is predicted to be the major product. For instance, in a reaction involving the prochiral carbonyl carbon, computational models could predict which stereoisomer would be preferentially formed in the presence of a chiral catalyst.

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule (its conformation) can have a significant impact on its properties and reactivity. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies.

Conformational Analysis: For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the cyclopropyl (B3062369) ring and the phenyl group, as well as the orientation of the aldehyde group relative to the cyclopropane (B1198618) ring. While the cyclopropane ring itself is rigid, the substituents can adopt different spatial arrangements. Computational methods can systematically explore these rotational possibilities to find the lowest energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Stereochemical Prediction: If this molecule were to undergo a reaction that creates a new stereocenter, computational modeling could be used to predict the stereochemical outcome. This is often achieved by modeling the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product, thus predicting the stereoselectivity of the reaction. This is particularly important in the synthesis of pharmaceuticals, where only one stereoisomer may have the desired biological activity.

Advanced Research Applications of 1 4 Chlorophenyl Cyclopropanecarbaldehyde in Chemical Synthesis and Materials Science

Strategic Building Block in Complex Molecule Synthesis

1-(4-Chlorophenyl)cyclopropanecarbaldehyde has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecular frameworks. Its inherent ring strain and the presence of a reactive aldehyde group make it a suitable precursor for a variety of transformations, leading to the formation of intricate and functionally diverse molecules.

Construction of Intricate Molecular Architectures

The unique chemical reactivity of this compound, derived from the combination of a strained three-membered ring and an electrophilic aldehyde, allows for its use in the synthesis of complex molecular architectures. This includes its application in cascade reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. The strategic placement of the chlorophenyl group also provides a handle for further functionalization, enabling the synthesis of a wide array of derivatives.

Synthesis of Strained Carbocyclic Systems and Derivatives (e.g., Cyclobutanone (B123998) Derivatives)

One of the notable applications of 1-arylcyclopropanecarbaldehydes, including the 4-chloro substituted variant, is in the synthesis of strained four-membered carbocyclic systems, such as cyclobutanone derivatives. While direct synthesis of cyclobutanones from this specific aldehyde is not extensively documented, the ring expansion of cyclopropyl (B3062369) carbonyl compounds is a known synthetic strategy. For instance, α-arylcyclobutanones can undergo ring expansion to yield more complex structures. nih.gov The general principle involves the rearrangement of the cyclopropylmethyl cation, formed upon activation of the aldehyde, to a more stable cyclobutyl cation, which is then trapped to form the cyclobutanone ring. This approach is valuable for accessing synthetically challenging cyclobutane (B1203170) frameworks.

| Precursor Type | Product | Reaction Type | Reference |

| α-Arylcyclobutanones | Functionalized Tetralones | Ring Expansion | nih.gov |

Precursor for Diverse Heterocyclic Scaffolds

The reactivity of this compound extends to its use as a precursor for a wide range of heterocyclic compounds. The strained cyclopropane (B1198618) ring can undergo ring-opening reactions, followed by cyclization with various nucleophiles to afford diverse heterocyclic scaffolds containing oxygen and nitrogen atoms.

Oxygen-Containing Heterocycles (e.g., Dihydrofuran, Dihydropyran, Tetrahydrofurobenzopyran)

The synthesis of oxygen-containing heterocycles from cyclopropane carbaldehydes has been reported. For example, a one-pot synthesis of tetrahydrofurobenzopyran and tetrahydrofurobenzofuran systems can be achieved through an in situ ring-expansion of cyclopropane carbaldehydes followed by a cycloaddition with quinone derivatives. researchgate.net While this specific example does not use this compound, the methodology is applicable to aryl-substituted cyclopropane carbaldehydes. Similarly, dihydropyran derivatives can be synthesized through multicomponent reactions involving an aromatic aldehyde, although direct use of this compound in this context is not explicitly detailed. rsc.org

| Precursor Type | Product | Reaction Type | Reference |

| Cyclopropane Carbaldehydes | Tetrahydrofurobenzopyran | Ring-Expansion/Cycloaddition | researchgate.net |

| Aromatic Aldehydes | Dihydropyran derivatives | Multicomponent Reaction | rsc.org |

Nitrogen-Containing Heterocycles (e.g., Benzo[b]azepines, Tetrahydropyridazines, 1,2-Oxazinanes, Naphthyridines, Azepine Skeletons, Indoles, Carbazoles, Aza[3.1.0]bicycles)

The versatility of cyclopropane-derived building blocks is further demonstrated in the synthesis of a variety of nitrogen-containing heterocycles.

Benzo[b]azepines and Azepine Skeletons: The synthesis of benzo[b]azepine derivatives has been accomplished through the ring-opening cyclization of cyclopropane carbaldehydes with N-benzyl anilines, initiated by p-toluenesulfonic acid. researchgate.net Fused dihydroazepine derivatives can also be synthesized via a sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles, which proceeds through a transient 1-imino-2-vinylcyclopropane intermediate. nih.govnih.gov

Tetrahydropyridazines: A facile synthesis of multisubstituted tetrahydropyridazines has been developed from cyclopropyl ketones and hydrazines through a Cloke-Wilson-type rearrangement-involved tandem reaction. bohrium.comnih.gov Donor-acceptor cyclopropane carbaldehydes can also undergo organocatalytic enantioselective [3 + 3]-cycloaddition with aryl hydrazones to yield enantioenriched tetrahydropyridazines. rsc.org

1,2-Oxazinanes: Dihydro-4H-1,2-oxazines can be synthesized via an additive-free Cloke-Wilson-type ring expansion of aryl-substituted cyclopropane carbaldehydes with hydroxylamine (B1172632) salts. nih.gov

Naphthyridines: While direct synthesis from this compound is not reported, 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines have been synthesized starting from N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide, showcasing the incorporation of a cyclopropyl moiety into the naphthyridine scaffold. nih.gov General synthetic routes to naphthyridines include the Friedländer and Skraup syntheses. mdpi.comnih.gov

Indoles and Carbazoles: The synthesis of indoles and carbazoles can be achieved from precursors containing a cyclopropane ring. For example, a divergent cascade reaction of donor-acceptor cyclopropanes with indolecarboxaldehydes can lead to functionalized dihydrocarbazoles. acs.org The synthesis of indole (B1671886) alkaloids has also been demonstrated via a selective cyclization of aminocyclopropanes. nih.gov

Aza[3.1.0]bicycles: A notable application is the synthesis of conformationally restricted aza[3.1.0]bicycles. This can be achieved through a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides, which are derivatives of this compound. dntb.gov.uamdpi.com A palladium-catalyzed intramolecular aza-Wacker-type cyclization of these vinyl cyclopropanecarboxamides also yields these bicyclic structures. nih.govrsc.org

| Heterocycle | Synthetic Precursor | Key Reaction | Reference(s) |

| Benzo[b]azepine | Cyclopropane carbaldehyde and N-benzyl aniline | Ring opening/cyclization | researchgate.net |

| Tetrahydropyridazine | Cyclopropyl ketone and hydrazine | Cloke-Wilson-type rearrangement | bohrium.comnih.gov |

| 1,2-Oxazinane | Aryl-substituted cyclopropane carbaldehyde and hydroxylamine salt | Cloke-Wilson-type ring expansion | nih.gov |

| Naphthyridine | N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide | Grignard reaction, condensation, cyclization | nih.gov |

| Indole/Carbazole | Donor-acceptor cyclopropane and indolecarboxaldehyde | Divergent cascade reaction | acs.org |

| Aza[3.1.0]bicycle | Vinyl cyclopropanecarboxamide | Base-promoted intramolecular addition or Pd-catalyzed aza-Wacker cyclization | dntb.gov.uamdpi.comnih.govrsc.org |

Role in Novel Materials Synthesis

The application of this compound in the synthesis of novel materials is an area with potential for exploration. While specific research detailing the direct incorporation of this compound into polymers or functional materials is not extensively documented in the reviewed literature, the presence of the reactive aldehyde and the unique cyclopropyl and chlorophenyl moieties suggest possibilities for its use as a monomer or a modifying agent in polymer chemistry. The development of functional polymers often relies on the incorporation of unique structural motifs to impart specific properties. The chlorophenylcyclopropyl group could potentially influence the thermal, mechanical, and optical properties of polymeric materials. Further research is warranted to explore the utility of this compound as a building block for advanced materials.

Design and Synthesis of Conformationally Restricted Analogues for Academic Investigation

The cyclopropane ring is a cornerstone in the design of conformationally restricted molecules. Its rigid, planar structure serves as a bioisostere for other chemical groups, such as double bonds or larger rings, while significantly limiting the rotational freedom of the attached substituents. This property is invaluable for academic investigations into structure-activity relationships (SAR) and conformation-activity relationships (CAR), where understanding the precise three-dimensional arrangement required for biological activity is crucial. nd.edu By locking parts of a molecule into a fixed orientation, researchers can probe the optimal geometry for interaction with biological targets like enzymes or receptors.

The synthesis of analogues based on the 1-(4-chlorophenyl)cyclopropane scaffold leverages this conformational rigidity. The 4-chlorophenyl group and the aldehyde function serve as handles for synthetic modification, allowing for the introduction of diverse functionalities while the central cyclopropane ring acts as a rigid core. A common synthetic approach to the core structure involves the cyclopropanation of appropriately substituted chalcones. For instance, the Corey-Chaykovsky cyclopropanation of a 2-hydroxychalcone (B1664081) derivative can yield a donor-acceptor cyclopropane, which serves as a versatile building block. nih.gov

Once the this compound core is obtained, the aldehyde group becomes a versatile point for diversification. Standard carbonyl chemistry transformations can be employed to synthesize a wide array of conformationally restricted analogues for academic study.

Table 1: Synthetic Transformations for Analogue Diversification

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Purpose of Analogue |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHR) | Alkene | Extends the carbon chain with defined stereochemistry. |

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., Malononitrile), base | α,β-Unsaturated system | Introduces electron-withdrawing groups and a conjugated system. |

| Reductive Amination | Amine (R2NH), reducing agent (e.g., NaBH3CN) | Amine | Creates analogues for probing interactions involving nitrogen. |

| Grignard Reaction | Organomagnesium halide (RMgX) | Secondary alcohol | Introduces a new stereocenter and a hydroxyl group for H-bonding. |

These synthetic strategies allow for the systematic modification of the parent compound, generating libraries of analogues where the relative orientation of key functional groups is constrained by the cyclopropane scaffold. The resulting data from the evaluation of these analogues can provide deep insights into the structural requirements for a desired chemical or biological effect.

Contributions to the Development of New Synthetic Methodologies and Chemical Transformations

This compound and related aryl cyclopropanes are not merely passive scaffolds; their inherent ring strain makes them active participants in the development of novel synthetic methodologies. The high-energy C-C bonds of the cyclopropane ring can be selectively cleaved under specific conditions, leading to unique 1,3-difunctionalized products that are otherwise difficult to access. This reactivity has established aryl cyclopropanes as versatile building blocks for pioneering new chemical transformations. nih.gov

Recent research has focused on leveraging the unique electronic properties of donor-acceptor (D-A) cyclopropanes, where the aryl group acts as an electron donor and the aldehyde (or another electron-withdrawing group) acts as an acceptor. This polarization facilitates ring-opening reactions, providing access to a variety of linear, functionalized molecules.

Several innovative synthetic methodologies have been developed using aryl cyclopropanes as key substrates:

Ring-Opening 1,3-Arylboration: A metal-free method using boron trichloride (B1173362) (BCl3) enables the ring-opening of aryl cyclopropanes in the presence of arene nucleophiles. This reaction proceeds through a zwitterionic intermediate, ultimately installing a boron group and an aryl group at the 1- and 3-positions of the former cyclopropane. nih.gov

Ring-Opening 1,3-Halochalcogenation: Donor-acceptor cyclopropanes can react with chalcogenyl halides in the presence of a Lewis acid catalyst to yield ring-opened products. This transformation installs a halogen at the 1-position and a chalcogenyl group at the 3-position. nih.gov

Au-Catalyzed Silaboration and Hydrosilylation: Gold nanoparticles have been shown to catalyze the reaction of 2-aryl-substituted cyclopropyl aldehydes with silylborane reagents. researchgate.net This unprecedented reaction leads to rearranged linear β-boronate-bearing silyl (B83357) enol ethers through a radical-mediated ring-opening mechanism. Depending on the substituents, a competing dehydrogenative hydrosilylation can also occur, yielding silyloxy-1,3-dienes. researchgate.net

These methodologies highlight the role of the 1-(4-chlorophenyl)cyclopropane framework as a platform for discovering new reactions. The aldehyde group, in particular, can act as a radical precursor or an activating group, guiding the regioselectivity of the ring-opening process.

Table 2: Novel Synthetic Methodologies Employing Aryl Cyclopropane Derivatives

| Methodology | Substrate Type | Key Reagents | Product Type | Citation |

| 1,3-Arylboration | Aryl cyclopropane | BCl3, Arene | 1,3-Arylborated linear alkane | nih.gov |

| 1,3-Halochalcogenation | Donor-Acceptor Cyclopropane | Chalcogenyl halide, MgI2 | 1-Halo-3-chalcogenyl linear alkane | nih.gov |

| Silaboration | 2-Aryl-cyclopropyl aldehyde | Me2PhSiBpin, Au/TiO2 | Linear β-boronate silyl enol ether | researchgate.net |

| Dehydrogenative Hydrosilylation | 2,2-Diaryl-cyclopropyl ketone | Hydrosilane, Au/TiO2 | Silyloxy-1,3-diene | researchgate.net |

The development of these transformations expands the synthetic chemist's toolkit, allowing for the efficient construction of complex, functionalized molecules from readily available cyclopropane precursors. The unique reactivity of compounds like this compound continues to inspire the exploration of new chemical space.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.